N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-3-12-25-19(16-6-5-11-21-13-16)23-24-20(25)27-14-18(26)22-17-9-7-15(4-2)8-10-17/h3,5-11,13H,1,4,12,14H2,2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTABZHZHTHEFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a Friedel-Crafts alkylation reaction.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazole ring and pyridinyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
(a) N-(4-isopropylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (OLC-12)
- Key Differences : The 4-isopropylphenyl group replaces the 4-ethylphenyl in the target compound.
- Functional Impact : OLC-12 demonstrates comparable Orco agonist activity but exhibits reduced solubility in polar solvents due to the bulky isopropyl group. This structural modification highlights the balance between lipophilicity and receptor binding efficiency .
(b) N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences : The ethyl group is at the ortho position of the phenyl ring instead of para.
- Functional Impact : This positional isomer shows a 30% decrease in insect repellent activity compared to the target compound, emphasizing the importance of para-substitution for optimal receptor interaction .
(c) N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences : Ethoxy group replaces ethyl at the phenyl ring; pyridin-4-yl replaces pyridin-3-yl.
- Functional Impact : The ethoxy group enhances water solubility but reduces membrane permeability. The pyridin-4-yl substitution alters electronic distribution, leading to a 50% reduction in Orco activation .
Analogues with Modified Heterocyclic Cores
(a) 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
- Key Differences: Furan-2-yl replaces pyridin-3-yl; an amino group is introduced at position 4 of the triazole.
- Functional Impact: These derivatives exhibit anti-exudative activity (65–80% inhibition at 10 mg/kg) but lack insect-repellent properties. The amino group facilitates hydrogen bonding with inflammatory targets, while furan enhances metabolic stability .
(b) N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides
- Key Differences : A carbamoyl methyl group is introduced at position 4 of the triazole.
- Functional Impact: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring show enhanced antimicrobial activity (MIC: 8–16 µg/mL against S. aureus). The carbamoyl group improves binding to bacterial enzymes .
Analogues with Varied Acetamide Linkers
(a) 2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (Compound 15)
- Key Differences: A phenoxy-methyl group at position 5 of the triazole and a nitro-substituted phenyl on the acetamide.
- Functional Impact : This compound shows moderate anti-inflammatory activity (IC₅₀: 42 µM) but has a high melting point (207–208°C), indicating strong crystalline packing, which may limit bioavailability .
(b) 2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Key Differences : Sulfamoylphenyl replaces ethylphenyl.
- Functional Impact : The sulfamoyl group confers diuretic properties but reduces CNS penetration due to increased polarity .
Data Tables
Table 1: Comparative Bioactivity of Selected Analogues
Table 2: Physicochemical Properties
Key Research Findings
Substituent Position Matters : Para-substitution on the phenyl ring (e.g., 4-ethyl) optimizes steric and electronic interactions with insect olfactory receptors, while ortho-substitution disrupts binding .
Heterocycle Swapping Alters Function : Pyridin-3-yl is critical for Orco agonism, whereas pyridin-4-yl or furan shifts activity toward anti-inflammatory or antimicrobial targets .
Electron-Withdrawing Groups Enhance Antimicrobial Activity : Chloro or nitro groups on the phenyl ring improve binding to bacterial enzymes, reducing MIC values by 50% compared to electron-donating groups .
Polar Groups Compromise Bioavailability : Ethoxy or sulfamoyl substituents increase solubility but reduce membrane permeability, highlighting a trade-off in drug design .
Biological Activity
N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole derivative that has garnered attention for its potential biological activities. Its unique structure, featuring an ethylphenyl group, a pyridinyl group, and a triazole ring, suggests a range of possible interactions with biological targets.
Chemical Structure
The compound can be represented as follows:
Structural Components
- Ethylphenyl Group : Contributes to lipophilicity and potential receptor interactions.
- Pyridinyl Group : May enhance binding affinity to certain enzymes or receptors.
- Triazole Ring : Known for its role in biological activity, particularly in enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, affecting various cellular pathways. Notably, the triazole and pyridine moieties are crucial for binding affinity and specificity.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess moderate to significant antibacterial and antifungal activities. The exact mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example:
- Cholinesterase Inhibition : Some triazole derivatives have shown inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | AChE | 157.31 |
| Triazole Derivative B | BChE | 46.42 |
Anticancer Potential
Studies have suggested that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific mechanisms are often linked to the modulation of signaling pathways involved in cell proliferation.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits promising activity against various cancer cell lines.
- Animal Models : Preliminary studies in animal models indicated that the compound may reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.
Biological Activity Table
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-triazol]} | Similar Triazole Derivative | Antimicrobial |
| N-(4-butylphenyl)-2-{[5-(pyridin-3-y)]} | Related Structure | Enzyme Inhibition |
| N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylet... | Fluorinated Variant | Anticancer |
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
Methodological Answer:
The synthesis involves a multi-step pathway:
Triazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux (150°C, 5 hours) using pyridine and zeolite (Y-H) as catalysts to form the 1,2,4-triazole ring .
Sulfanyl Acetamide Coupling : Reacting the triazole intermediate with α-chloroacetamide derivatives in the presence of KOH, followed by purification via ethanol recrystallization .
Allylation : Introducing the propenyl group via nucleophilic substitution (e.g., allyl bromide) under inert atmosphere (N₂) at 60–80°C to avoid polymerization .
Key Optimization : Control reaction pH (8–10) during coupling to minimize hydrolysis, and use TLC/HPLC monitoring to track intermediates .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar triazole derivatives?
Methodological Answer:
Discrepancies often arise from:
- Substituent Effects : Pyridin-3-yl vs. pyridin-4-yl groups alter electron density, impacting target binding (e.g., COX-2 inhibition varies by 30% between analogs) .
- Assay Variability : Standardize protocols (e.g., MIC assays using CLSI guidelines) and validate with positive controls (e.g., fluconazole for antifungal studies) .
- Computational Analysis : Perform molecular docking (AutoDock Vina) to compare binding modes with biological targets (e.g., fungal CYP51) and correlate with experimental IC₅₀ values .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Ethylphenyl protons (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet), propenyl CH₂=CH– (δ 5.1–5.3 ppm, multiplet) .
- ¹³C NMR : Acetamide carbonyl (δ 168–170 ppm), triazole C=S (δ 145–150 ppm) .
- IR : ν 1670–1690 cm⁻¹ (C=O), 2550–2600 cm⁻¹ (S–H if unreacted) .
- HRMS : Confirm molecular formula (e.g., C₂₀H₂₁N₅O₂S) with ≤5 ppm mass accuracy .
Advanced: What strategies mitigate side reactions during allylation of the triazole ring?
Methodological Answer:
- Kinetic Control : Conduct reactions at −10°C to suppress Michael addition byproducts .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .
- Purification : Employ silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the allylated product from unreacted triazole .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI M07-A10) against C. albicans (MIC ≤ 8 µg/mL indicates potency) .
- Anticancer : MTT assay on HeLa cells (48-hour exposure; IC₅₀ < 10 µM suggests cytotoxicity) .
- Enzyme Inhibition : Fluorometric COX-2 assay (IC₅₀ determination via dose-response curves) .
Advanced: How does the propenyl group influence pharmacokinetics compared to methyl/phenyl analogs?
Methodological Answer:
- Metabolic Stability : Propenyl’s electron-withdrawing nature reduces CYP450-mediated oxidation, increasing half-life (t₁/₂ = 6.2h in rats vs. 3.4h for methyl analogs) .
- Permeability : LogP ≈ 2.8 (propenyl) vs. 3.5 (phenyl) due to lower hydrophobicity, enhancing intestinal absorption (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s) .
- Toxicity : Ames test negative for mutagenicity at ≤100 µM, unlike chlorophenyl derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
